molecular formula C19H25N5O4 B2532353 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941993-40-4

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2532353
CAS RN: 941993-40-4
M. Wt: 387.44
InChI Key: GALQFUPVDDVVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research has been conducted on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, demonstrating significant prophylactic antiarrhythmic activity and hypotensive activity in some derivatives (Chłoń-Rzepa et al., 2004).

Antitumor Activity and Synthesis

Another study focused on the efficient and practical syntheses of Lavendamycin Methyl Ester and related novel quinolindiones, which are potent antitumor agents (Behforouz et al., 1996).

Chemical Structure Analysis

The chemical structure of similar compounds has been elucidated, revealing the conformation influenced by intramolecular hydrogen bonding and the overall stability of the structure (Karczmarzyk et al., 1995).

Reaction Investigations

Studies have investigated reactions involving similar compounds, leading to the formation of various derivatives and providing insights into the chemical behavior and potential applications of these molecules (Kremzer et al., 1981).

Novel Derivatives Synthesis

Research into the synthesis of new [c,d]-fused purinediones and their potential applications has also been conducted, showcasing the diversity of chemical modifications and potential biological activities of these compounds (Šimo et al., 1995).

properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-11(2)20-18-21-16-15(17(26)22-19(27)23(16)4)24(18)9-13(25)10-28-14-7-5-6-12(3)8-14/h5-8,11,13,25H,9-10H2,1-4H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALQFUPVDDVVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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